5-Chloro-2-(trifluoromethyl)benzyl bromide

Overview

Description

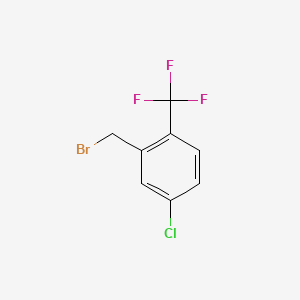

5-Chloro-2-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H5BrClF3 . It has a molecular weight of 273.48 . The IUPAC name for this compound is 2-(bromomethyl)-4-chloro-1-(trifluoromethyl)benzene . It is a liquid at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrClF3/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature .Scientific Research Applications

Benzylic Bromination Techniques

Research demonstrates the utilization of N-bromosuccinimide in (trifluoromethyl)benzene for benzylic brominations, employing photochemical activation. This method provides a cleaner, faster, and higher-yielding reaction while replacing conventional, more toxic solvents with (trifluoromethyl)benzene, showcasing an environmentally friendlier approach to chemical synthesis (D. Suarez et al., 2009).

Nucleophilic Trifluoromethylation

A novel study introduces ionic liquids as effective mediums for nucleophilic trifluoromethylation reactions involving (trifluoromethyl)trimethylsilane. This work expands the toolbox for C-C bond formation reactions, presenting an efficient solvent system that rivals traditional organic solvents (Jinwi Kim & J. Shreeve, 2004).

Safety in Synthesis of Grignard Reagents

An improved method for the bromination of 3,5-bis(trifluoromethyl)benzene has been developed. It also details a safe preparation process for potentially explosive trifluoromethylphenyl Grignard reagents, enhancing safety in chemical laboratories (J. Leazer et al., 2003).

Trifluoromethylation of Benzyl Bromides

A study describes the first copper-mediated chemoselective trifluoromethylation at the benzylic position. This process allows for the rapid creation of structurally diverse medicinal candidates, underscoring the importance of trifluoromethylation in drug discovery (Hiroyuki Kawai et al., 2011).

Industrial Scale-Up for Therapeutic Compounds

A key intermediate for the synthesis of SGLT2 inhibitors, used in diabetes therapy, was effectively prepared through a scalable process. This method demonstrates the practical application of chemical synthesis in the pharmaceutical industry, highlighting the significance of 5-Chloro-2-(trifluoromethyl)benzyl bromide related compounds (Yi Zhang et al., 2022).

Safety and Hazards

5-Chloro-2-(trifluoromethyl)benzyl bromide is classified as a skin corrosive and eye irritant . It may also cause respiratory irritation . Safety precautions include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. It interacts with various enzymes and proteins, primarily through its bromomethyl group, which is highly reactive. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins or the thiol groups of enzymes. These interactions can lead to the modification of enzyme activity or protein function, making this compound a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can act as a mild irritant, affecting cellular membranes and causing minor disruptions in cell signaling pathways. At higher concentrations, it can cause significant cellular damage, including the disruption of cellular metabolism and gene expression. This compound has been shown to interfere with the normal function of various cell types, including epithelial cells and immune cells, by altering the expression of key regulatory genes and proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific site of modification. For example, the bromomethyl group can react with the thiol groups of cysteine residues in enzymes, leading to the formation of a covalent bond that can inhibit enzyme activity. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under ambient conditions but can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative cellular damage, including oxidative stress and DNA damage. In vitro studies have shown that prolonged exposure to this compound can result in significant alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may cause mild irritation and transient changes in cellular function. At higher doses, it can lead to severe toxic effects, including respiratory distress, skin burns, and systemic toxicity. Animal studies have shown that there is a threshold dose above which the adverse effects of this compound become pronounced, leading to significant morbidity and mortality .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes involved in detoxification and biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic processes can affect the overall metabolic flux and alter the levels of key metabolites, impacting cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can diffuse across cellular membranes and accumulate in lipid-rich compartments due to its hydrophobic nature. It can also interact with specific transporters and binding proteins, facilitating its distribution within the cell. The localization and accumulation of this compound can affect its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or interactions with targeting signals. The localization of this compound within these compartments can influence its ability to interact with specific biomolecules and exert its biochemical effects .

Properties

IUPAC Name |

2-(bromomethyl)-4-chloro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNFGTVHRCWPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380781 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-24-0 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)

![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)

![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)

![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)